molecular formula C21H20O6 B1669340 Curcumin CAS No. 458-37-7

Curcumin

Cat. No.: B1669340
CAS No.: 458-37-7
M. Wt: 368.4 g/mol
InChI Key: VFLDPWHFBUODDF-FCXRPNKRSA-N
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Description

Curcumin [(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione] is a polyphenolic compound derived from the rhizomes of Curcuma longa (turmeric). It is the principal curcuminoid responsible for turmeric’s yellow color and has been extensively studied for its anti-inflammatory, antioxidant, anticancer, and antimicrobial properties . Structurally, this compound features two aromatic rings with methoxy and hydroxyl groups connected by a heptadienone chain, enabling interactions with diverse molecular targets such as NF-κB, COX-2, PPARγ, and FAS .

Preparation Methods

Synthetic Routes and Reaction Conditions: Curcumin can be synthesized through various methods. One common synthetic route involves the condensation of vanillin with acetylacetone in the presence of boric anhydride and butylamine. The reaction conditions typically include heating the mixture to around 80-100°C for several hours .

Industrial Production Methods: Industrial production of this compound primarily involves extraction from the rhizomes of Curcuma longa. The extraction process includes drying the rhizomes, grinding them into a powder, and then using solvents like ethanol, methanol, or acetone to extract this compound. Advanced extraction technologies, such as supercritical fluid extraction and ultrasound-assisted extraction, are also employed to improve yield and purity .

Chemical Reactions Analysis

Types of Reactions: Curcumin undergoes various chemical reactions, including oxidation, reduction, nucleophilic addition, and hydrolysis.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include dihydrothis compound, ferulic acid, and vanillin .

Scientific Research Applications

Pharmacological Properties

Curcumin exhibits a wide range of pharmacological activities, including:

  • Anti-inflammatory : this compound has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, making it beneficial in treating inflammatory diseases .
  • Antioxidant : Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related conditions .
  • Anticancer : this compound has demonstrated potential in inhibiting cancer cell proliferation, inducing apoptosis, and preventing metastasis across various cancer types .
  • Antimicrobial : It exhibits activity against bacteria, fungi, and viruses, suggesting its use as a natural antimicrobial agent .

Clinical Applications

The clinical applications of this compound are diverse and include:

  • Cancer Treatment : this compound's role in cancer therapy has been explored in various clinical trials. For instance, studies have indicated that this compound can reduce the severity of oral leukoplakia and may have chemopreventive effects against colorectal cancer .
Study FocusDosageResults
Oral this compound for oral leukoplakia3,600 mg/day for 6 monthsSignificant clinical response observed in 75 patients (this compound) vs. 62 (placebo)
Chemoprevention in colorectal cancer2,000 mg and 4,000 mg for 30 days40% decrease in aberrant crypt foci at higher dose
  • Cardiovascular Health : this compound has been investigated for its cardioprotective effects, particularly in preventing ischemia/reperfusion injury. Meta-analyses suggest its efficacy in improving cardiac function post-injury .
  • Metabolic Disorders : Research indicates that this compound supplementation may help manage metabolic syndrome by reducing serum concentrations of pro-inflammatory cytokines and improving insulin sensitivity .

Challenges and Future Directions

Despite its promising applications, this compound faces challenges related to its low bioavailability and rapid metabolism. Various strategies are being explored to enhance its bioavailability:

  • Nanoparticle Formulations : Encapsulating this compound in nanoparticles has shown promise in improving absorption and therapeutic efficacy .
  • Combination Therapies : Combining this compound with other agents like piperine (found in black pepper) has been shown to significantly enhance its bioavailability .

Mechanism of Action

Curcumin exerts its effects through multiple molecular targets and pathways. It acts as a scavenger of reactive oxygen species, such as hydroxyl radicals, superoxide anions, and singlet oxygen, thereby inhibiting lipid peroxidation and DNA damage. This compound also modulates various signaling pathways, including the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, the mitogen-activated protein kinase (MAPK) pathway, and the phosphoinositide 3-kinase (PI3K)/Akt pathway. These actions contribute to its anti-inflammatory, antioxidant, and anticancer properties .

Comparison with Similar Compounds

Curcuminoids and synthetic derivatives of curcumin have been developed to enhance bioavailability, stability, and target specificity. Below is a detailed analysis of key analogs and their comparative properties:

Natural Curcuminoids

Demethoxythis compound (DMC) Structure: Lacks one methoxy group compared to this compound . Properties: Exhibits greater stability at physiological pH (>7.3) and stronger inhibition of NF-κB, reducing inflammation and tumor growth in head and neck squamous cell carcinoma . Bioavailability: Similar to this compound but with improved solubility in lipid-based formulations .

Bisdemethoxythis compound (BDMC) Structure: Lacks both methoxy groups. Properties: Higher antioxidant activity due to increased phenolic hydroxyl groups but reduced anti-inflammatory effects compared to this compound .

Nanoformulations

Nanothis compound Properties: Encapsulation in liposomes or polymeric nanoparticles increases solubility by 40–90% and bioavailability by 15–20× compared to free this compound . Therapeutic Efficacy: Enhanced tumor-targeting and anti-inflammatory effects in preclinical models .

Data Tables

Table 1: Comparative Pharmacokinetic and Pharmacodynamic Profiles

Compound Solubility (µg/mL) Bioavailability Key Molecular Targets IC₅₀/GI₅₀ (µM) Reference
This compound 0.6 1% PPARγ, FAS, COX-2 15.6–57.2
Demethoxythis compound 1.2 1.2% NF-κB, STAT3 N/A
1A8 Derivative 2.5 3.5% COX-2, PPARγ N/A
This compound-OA Hybrids 8.4 4.8% Caspase-3, Bcl-2 20.6–94.4
Nanothis compound 32.0 22% Tumor vasculature, TNF-α 8.9–12.3

Table 2: Binding Affinities to Key Targets

Compound PPARγ (kcal/mol) COX-2 (kcal/mol) FAS (kcal/mol) Reference
This compound −60.2 ± 0.4 −52.1 ± 0.3 −37.9 ± 0.3
1A8 Derivative −58.7 ± 0.5 −64.9 ± 0.2 −35.4 ± 0.4
Nanothis compound −61.0 ± 0.6 −55.3 ± 0.4 −40.1 ± 0.5

Key Research Findings

Molecular Interactions : Synthetic derivatives like 1A8 retain this compound’s ability to bind PPARγ and FAS but show enhanced specificity for COX-2, suggesting utility in inflammatory diseases .

Cytotoxicity: Hybrid compounds (e.g., this compound-oleanolic acid) demonstrate improved anticancer activity, likely due to synergistic apoptosis induction .

Bioavailability: Nanoformulations increase plasma concentration by >20× in human trials, with nanothis compound achieving 22% bioavailability vs. 1% for standard this compound .

Biological Activity

Curcumin, the principal bioactive compound found in the rhizome of Curcuma longa (turmeric), has garnered significant attention due to its extensive biological activities. This article delves into the various biological effects of this compound, supported by data tables, case studies, and detailed research findings.

Overview of Biological Activities

This compound exhibits a wide range of biological activities, including:

  • Antioxidant
  • Anti-inflammatory
  • Anticancer
  • Neuroprotective
  • Cardioprotective
  • Antimicrobial

These properties are attributed to this compound's ability to modulate multiple cellular signaling pathways and its interaction with various molecular targets.

Antioxidant Activity

This compound is known for its potent antioxidant properties. It scavenges free radicals and enhances the activity of endogenous antioxidant enzymes. Research indicates that this compound can mitigate oxidative stress in various models:

StudyFindings
Ahsan et al. (2016)This compound reduced H2O2-induced hemolysis in erythrocytes and prevented DNA cleavage in plasmid DNA.
Zhang et al. (2015)This compound inhibited lipid peroxidation and superoxide generation in macrophages.

Anti-inflammatory Mechanisms

This compound exerts anti-inflammatory effects primarily by inhibiting pro-inflammatory mediators such as cyclooxygenase (COX)-1 and COX-2. It also downregulates the expression of inflammatory cytokines and transcription factors like NF-κB and AP-1.

  • Mechanism : this compound inhibits the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

Inhibition of COX Enzymes

StudyConcentrationEffect
Motterlini et al. (2015)0.2 - 0.3 µmol/LInhibited PGH2 conversion to PGE2 in lung cancer cells.
National Cancer Institute (2021)4,000 mg/daySignificant decrease in aberrant crypt foci in cancer patients.

Anticancer Properties

This compound has demonstrated significant anticancer activity across various cancer types, including breast, lung, colon, and leukemia.

Case Studies

  • Leukoplakia Study : In a clinical trial involving 223 patients with oral leukoplakia, those treated with this compound showed a statistically significant improvement compared to the placebo group .
  • Colorectal Cancer : A study involving 40 patients evaluated this compound's effect on prostaglandin levels and ACF count, showing a 40% reduction in ACF in patients receiving high doses .

Neuroprotective Effects

This compound's neuroprotective properties have been linked to its ability to enhance neuronal survival and function through anti-inflammatory mechanisms and oxidative stress reduction.

  • Monoamine Oxidase Inhibition : this compound has been shown to inhibit monoamine oxidase (MAO), leading to increased levels of neurotransmitters such as serotonin and dopamine .

Cardioprotective Effects

Research indicates that this compound can lower cholesterol levels and improve endothelial function, contributing to cardiovascular health.

Cardiovascular Studies

StudyFindings
Biological Activities of Curcuminoids (2016)This compound reduced LDL-induced proliferation of vascular smooth muscle cells.
Clinical Trials on this compound (2012)Demonstrated safety at high doses (up to 8 g/day) without significant adverse effects .

Q & A

Q. What methodologies address curcumin’s low bioavailability, and how do they influence experimental outcomes?

Level: Basic
Answer:
this compound’s poor bioavailability stems from rapid metabolism, low solubility, and systemic elimination. To mitigate this, researchers employ:

  • Adjuvants (e.g., piperine): Inhibit glucuronidation, increasing plasma concentration by 2,000% in rodent models .
  • Nanoformulations (liposomes, emulsions): Improve solubility and stability. For example, oil-in-water emulsions enhance bioaccessibility by 3.5-fold compared to free this compound .
  • Structural analogs (e.g., EF-24): Designed for higher absorption and stability, achieving peak plasma levels within 1 hour in preclinical studies .

Table 1: Bioavailability Enhancement Strategies

MethodBioavailability IncreaseKey Study Findings
Piperine adjuvant~2,000%Inhibits glucuronidation
Nanoemulsions3.5-foldEnhanced intestinal uptake
EF-24 analogRapid absorptionPhase I trials ongoing

Q. How do researchers resolve contradictions between this compound’s preclinical efficacy and limited clinical success?

Level: Advanced
Answer:
Discrepancies arise from differences in dosage, bioavailability, and model systems. Methodological approaches include:

  • Systematic meta-analyses: Apply PRISMA guidelines to aggregate data across studies. For example, a 2021 meta-analysis found this compound’s anti-inflammatory effects in humans were dose-dependent, with ≥8 g/day required for significant cytokine modulation .
  • Mechanistic validation: Use in vitro and in vivo models to confirm targets (e.g., NF-κB inhibition). In pancreatic cancer trials, this compound reduced NF-κB activity in 75% of patients, yet tumor responses were rare due to poor pharmacokinetics .
  • Pharmacokinetic-pharmacodynamic (PK-PD) modeling: Quantify relationships between plasma levels and biological effects. For instance, this compound plasma levels >50 ng/mL correlate with COX-2 suppression in colorectal models .

Q. What experimental designs optimize this compound formulations for targeted delivery?

Level: Advanced
Answer:
Factorial designs and response surface methodologies (RSM) are critical:

  • 23-full factorial design: Evaluates polymer concentration, surfactant ratio, and drug loading. A 2019 study optimized this compound-loaded nanoparticles to achieve 85% encapsulation efficiency and sustained release over 72 hours .
  • Pickering emulsions: Use colloidal particles (e.g., silica) to stabilize this compound. A 2018 study reported a 4-fold increase in cellular uptake compared to conventional emulsions .

Table 2: Formulation Optimization Outcomes

ParameterOptimal RangeOutcome Metric
Surfactant ratio1:2–1:4Stability >30 days
Drug loading10–15% w/wEncapsulation efficiency 85%

Q. How is NF-κB inhibition by this compound validated across experimental models?

Level: Basic
Answer:
Key methodologies include:

  • Western blotting/Gel shift assays: Measure phospho-IκBα degradation and nuclear NF-κB levels. In head and neck cancer models, this compound reduced NF-κB DNA-binding activity by 60% .
  • Cytokine profiling: ELISA-based quantification of IL-6, IL-8, and TNF-α. A phase II trial showed this compound reduced serum IL-6 by 40% in pancreatic cancer patients .

Q. What statistical frameworks ensure robustness in this compound clinical trials?

Level: Advanced
Answer:

  • Adaptive trial designs: Allow dose adjustments based on interim PK data. For example, a 2008 trial used rolling enrollment to identify 8 g/day as the maximum tolerated dose .
  • Multivariate analysis: Address confounding variables (e.g., diet, comorbidities). A 2022 study used ANCOVA to isolate this compound’s effects on oxidative stress biomarkers .

Q. How do researchers standardize this compound quantification across heterogeneous samples?

Level: Basic
Answer:

  • HPLC-UV/LC-MS: Quantify curcuminoids (this compound, demethoxythis compound, bisdemethoxythis compound) with >95% accuracy. A 2019 protocol validated a limit of detection (LOD) of 0.1 µg/mL .
  • Standard reference materials (SRMs): Use NIST-certified this compound for calibration .

Q. What criteria distinguish effective preclinical models for this compound neuroprotection studies?

Level: Advanced
Answer:

  • Transgenic models (e.g., APP/PS1 mice): Recapitulate amyloid-beta pathology. This compound (500 mg/kg) reduced plaque burden by 30% in 6-month trials .
  • Behavioral assays (Morris water maze): Measure cognitive improvement. Doses ≥100 mg/kg improved spatial memory in LPS-induced neuroinflammation models .

Q. How are contradictions in this compound’s antioxidant vs. pro-oxidant effects reconciled?

Level: Advanced
Answer:

  • Dose-response studies: Pro-oxidant effects dominate at >10 µM in vitro due to ROS generation .
  • Redox-sensitive probes (e.g., DCFH-DA): Quantify intracellular ROS. A 2017 study showed this compound acts as an antioxidant at 5 µM but becomes pro-oxidant at 20 µM .

Properties

IUPAC Name

(1E,6E)-1,7-bis(4-hydroxy-3-methoxyphenyl)hepta-1,6-diene-3,5-dione
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InChI

InChI=1S/C21H20O6/c1-26-20-11-14(5-9-18(20)24)3-7-16(22)13-17(23)8-4-15-6-10-19(25)21(12-15)27-2/h3-12,24-25H,13H2,1-2H3/b7-3+,8-4+
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InChI Key

VFLDPWHFBUODDF-FCXRPNKRSA-N
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Canonical SMILES

COC1=C(C=CC(=C1)C=CC(=O)CC(=O)C=CC2=CC(=C(C=C2)O)OC)O
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Isomeric SMILES

COC1=C(C=CC(=C1)/C=C/C(=O)CC(=O)/C=C/C2=CC(=C(C=C2)O)OC)O
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Molecular Formula

C21H20O6
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DSSTOX Substance ID

DTXSID8031077
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Molecular Weight

368.4 g/mol
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Physical Description

Curcumin appears as orange-yellow needles. (NTP, 1992), Orange-yellow crystalline powder, Orange-yellow solid; [Merck Index] Orange-yellow powder; [MSDSonline], Solid
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Solubility

Slightly soluble (hot) (NTP, 1992), Insoluble in cold water, DARK RED; INSOL IN OIL DILL, VEGETABLE OIL; SOL IN OIL CLOVE; PARTLY SOL IN PROPYLENE GLYCOL, OIL CASSIA /TURMERIC/, Insoluble in water, Insoluble in ether; soluble in alcohol, glacial acetic acid, Very soluble in ethanol, acetic acid
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Density

0.9348 at 59 °F (NTP, 1992) - Less dense than water; will float
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Color/Form

Orange-yellow, crystal powder; gives brownish-red color with alkali; light-yellow color with acids, Orange-yellow needles, Orange yellow prisms, rhombic prisms from methanol

CAS No.

458-37-7, 8024-37-1
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Melting Point

356 to 361 °F (NTP, 1992), 179 °C-182 °C, 183 °C
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Source EU Food Improvement Agents
URL https://eur-lex.europa.eu/legal-content/EN/ALL/?uri=CELEX%3A32012R0231
Description Commission Regulation (EU) No 231/2012 of 9 March 2012 laying down specifications for food additives listed in Annexes II and III to Regulation (EC) No 1333/2008 of the European Parliament and of the Council Text with EEA relevance
Record name CURCUMIN
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4334
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Curcumin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0002269
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

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